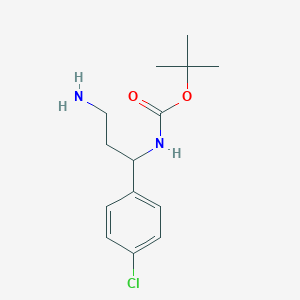
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
概要
説明
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in recent years due to its potential use in various scientific research applications.
作用機序
The mechanism of action of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate involves the inhibition of specific enzymes involved in cancer cell growth and proliferation. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division in cancer cells. This results in the inhibition of cancer cell growth and proliferation, leading to potential anticancer and antitumor activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the formation of blood vessels in tumors, thereby reducing the blood supply to cancer cells and inhibiting their growth.
実験室実験の利点と制限
One of the significant advantages of using tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in lab experiments is its potential anticancer and antitumor activity. It has been reported to exhibit higher potency than other compounds in the same class. However, one of the limitations of using this compound is its toxicity, which can affect normal cells as well.
将来の方向性
The potential use of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in scientific research is vast. Some of the future directions for this compound include the development of more potent derivatives with reduced toxicity, the exploration of its potential use in other diseases, such as Alzheimer's disease, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a promising compound with potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to explore its full potential and develop more potent derivatives with reduced toxicity.
科学的研究の応用
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate has been extensively used in scientific research for various applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potential anticancer and antitumor activity by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.
特性
IUPAC Name |
tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDIABJPCJCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





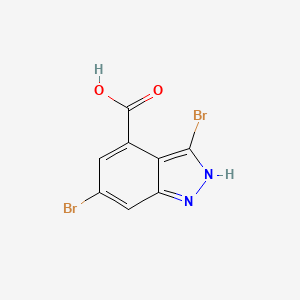


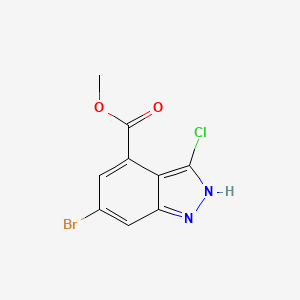
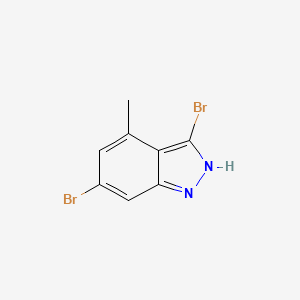


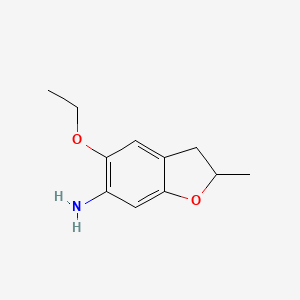
![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)
